molecular formula C7H4BrClO B581408 3-Bromo-2-chlorobenzaldehyde CAS No. 1197050-28-4

3-Bromo-2-chlorobenzaldehyde

Cat. No.: B581408
CAS No.: 1197050-28-4
M. Wt: 219.462
InChI Key: ZDICHAGDCMMAKV-UHFFFAOYSA-N
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Description

3-Bromo-2-chlorobenzaldehyde is an organic compound with the molecular formula C7H4BrClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and chlorine atoms at the third and second positions, respectively. This compound is a solid at room temperature and is used in various chemical synthesis processes.

Mechanism of Action

Mode of Action

3-Bromo-2-chlorobenzaldehyde, like other aldehydes, can undergo nucleophilic addition reactions. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen in these compounds acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Based on its chemical structure and reactivity, it may participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

Given its molecular weight of 219463 Da , it is likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on its interactions with various enzymes and transport proteins.

Result of Action

It’s known that aldehydes can cause cellular damage by forming adducts with proteins and nucleic acids, altering their function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment. Also, it should be stored in a dark place, sealed in dry, room temperature conditions to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-2-chlorobenzaldehyde typically involves the bromination and chlorination of benzaldehyde derivatives. One common method starts with 2-chlorobenzoic acid, which is reacted with N-bromosuccinimide (NBS) in the presence of sulfuric acid to produce 5-bromo-2-chlorobenzoic acid. This intermediate is then reduced to 5-bromo-2-chlorobenzyl alcohol using sodium borohydride. Finally, the alcohol is oxidized to this compound using sodium hypochlorite and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as the oxidizing agent .

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for larger scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to the corresponding alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite (NaClO) and TEMPO are commonly used.

    Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 3-Bromo-2-chlorobenzoic acid.

    Reduction: 3-Bromo-2-chlorobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-chlorobenzaldehyde is utilized in several scientific research fields:

Comparison with Similar Compounds

  • 3-Bromo-4-chlorobenzaldehyde
  • 2-Bromo-4-chlorobenzaldehyde
  • 3-Bromo-2-fluorobenzaldehyde

Comparison: 3-Bromo-2-chlorobenzaldehyde is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different physical properties and reactivity patterns, making it suitable for specific synthetic applications .

Properties

IUPAC Name

3-bromo-2-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDICHAGDCMMAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197050-28-4
Record name 3-bromo-2-chlorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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